![molecular formula C14H18BNO4 B2822665 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one CAS No. 1016641-53-4](/img/structure/B2822665.png)
3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a boric acid ester intermediate with benzene rings . It’s related to other compounds such as Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) (pyrrolidin-1-yl)methanone .
Synthesis Analysis
The title compounds are obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
Due to the stronger electronegativity of oxygen, the compound could be more prone to a nucleophilic reaction .Physical and Chemical Properties Analysis
The molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT, and some physicochemical properties of the compounds are revealed .科学的研究の応用
Synthesis and Structural Analysis
The synthesis of boric acid ester intermediates, which are structurally similar to the compound , involves multi-step substitution reactions. These compounds are characterized using various spectroscopic methods (FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry) and single-crystal X-ray diffraction. Density Functional Theory (DFT) calculations are utilized to compare with X-ray diffraction values, indicating consistency between the molecular structures optimized by DFT and those determined by single-crystal X-ray diffraction. This research highlights the importance of advanced synthesis techniques and analytical methods in understanding the structural and conformational aspects of such complex molecules (Huang et al., 2021).
Physicochemical Properties
Further investigations into the physicochemical properties of these compounds involve analyzing their molecular electrostatic potential and frontier molecular orbitals using DFT. Such studies reveal insights into the electronic structure, stability, and reactivity of the compounds, providing foundational knowledge that can be applied to develop new materials or chemical processes with specific desired properties (Huang et al., 2021).
将来の方向性
The future directions of this compound could involve its use in the organic synthesis of drugs, where it could be used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In the research of drug application, it could be used as enzyme inhibitors or specific ligand drugs .
作用機序
Target of Action
Similar compounds are often used as reagents and catalysts in organic synthesis , suggesting that the targets could be various depending on the specific reactions.
Mode of Action
It’s known that similar compounds are often used in diels-alder reactions and other significant carbon-carbon bond-forming reactions . In these reactions, the compound likely interacts with its targets by facilitating the formation of new bonds.
Pharmacokinetics
Its solubility in organic solvents such as alcohols, ethers, ketones, and cycloalkanes suggests that it may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known to be stable under dry conditions and should be stored in a sealed container away from oxygen, heat sources, and strong oxidizers . Contact with skin or eyes should be avoided, and appropriate personal protective equipment should be worn when handling this compound .
特性
IUPAC Name |
3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-10-11(8-9)18-12(17)16(10)5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKZAEQTNGEFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
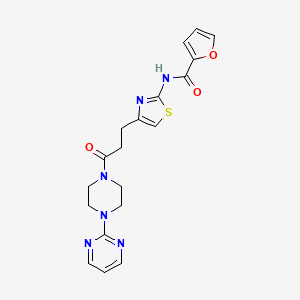
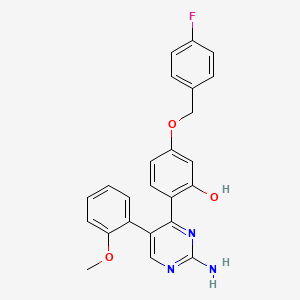
![1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea](/img/structure/B2822585.png)
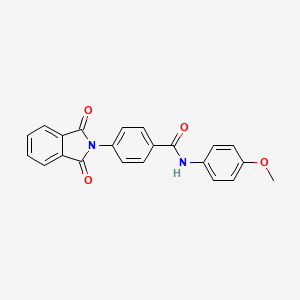

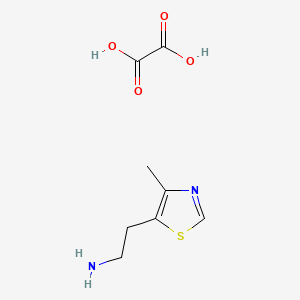
![2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2822595.png)
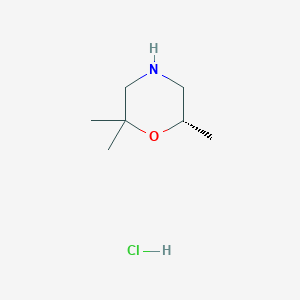

![8-bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2822600.png)
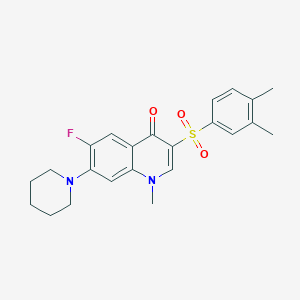

![4-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2822604.png)
![N-((4-cyclohexylthiazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2822605.png)
